Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
Description
Properties
IUPAC Name |
lithium;2,2-dimethyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Li/c1-7(2)10-3-5(4-11-7)6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVTRKMVFXBRA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(OCC(CO1)C(=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid with a lithium-containing reagent. One common method is to react the acid with lithium hydroxide in an appropriate solvent under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The lithium ion can be substituted with other cations in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate cation exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Chemical Properties and Structure
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate features a unique dioxane ring structure that contributes to its reactivity and utility in synthesis. The compound's molecular formula is with a molecular weight of approximately 188.22 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Organic Synthesis
This compound is utilized as a versatile building block in the synthesis of complex organic molecules. It serves as an intermediate in various chemical reactions such as:
- Esterification : The compound can be used to form esters through reactions with alcohols.
- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Cyclization Reactions : The dioxane ring facilitates cyclization processes that are crucial for synthesizing cyclic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in:
- Anticancer Activity : Certain analogs have demonstrated inhibitory effects on cancer cell lines, suggesting potential use as anticancer agents .
- Anti-inflammatory Properties : Research indicates that derivatives may possess anti-inflammatory effects, contributing to their therapeutic potential .
Biochemical Research
The compound plays a role in biochemical studies due to its reactivity and ability to interact with biological molecules:
- Enzyme Substrate : It has been investigated as a substrate for various enzymes, including those involved in metabolic pathways. This interaction can provide insights into enzyme mechanisms and metabolic processes .
- Inhibition Studies : Some studies have focused on its ability to inhibit specific enzyme activities, which can impact cellular functions and signal transduction pathways .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that this compound analogs inhibited the proliferation of MDA-MB-231 breast cancer cells with IC50 values indicating significant cytotoxicity. Flow cytometry analysis revealed that these compounds induced apoptosis in cancer cells at concentrations as low as 30 μM .
Case Study 2: Enzyme Interaction
Research published in Biochemistry highlighted the compound's interaction with penicillin acylase. The study showed that this compound could act as a substrate for this enzyme, facilitating the production of biologically relevant compounds through enzymatic catalysis .
Comparative Analysis of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in esterification and cyclization reactions |
| Medicinal Chemistry | Potential therapeutic applications | Anticancer and anti-inflammatory properties |
| Biochemical Research | Interaction with enzymes and metabolic pathways | Substrate for penicillin acylase |
Mechanism of Action
The mechanism by which Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The dioxane ring structure may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2,2-Dimethyl-1,3-Dioxane-5-Carboxylate (CAS: 82962-54-7)
- Structural Similarity : 0.86 (highest among listed analogs) .
- Molecular Formula : C₉H₁₆O₄ (molar mass: 188.22 g/mol) .
- Key Differences :
- The ethyl ester replaces the lithium ion with an ethyl group, reducing water solubility compared to the ionic lithium salt.
- Functionality: The ester form is typically used as a synthetic intermediate, while the lithium salt may act as a nucleophile or catalyst in reactions.
- Applications : Ethyl derivatives are common in Suzuki-Miyaura cross-coupling reactions (e.g., as seen in ’s synthesis of N1/N2 compounds) .
6,10-Dioxaspiro[4.5]decane-7,9-dione (CAS: 58093-05-3)
- Structural Similarity : 0.84 .
- Molecular Formula : C₈H₁₀O₄ (molar mass: 170.16 g/mol).
- Key Differences :
- Contains a spirocyclic dioxane-dione structure, introducing additional ring strain and reactivity compared to the planar dioxane ring of the lithium compound.
- The diketone groups enhance electrophilicity, making it suitable for polymerization or as a cross-linking agent.
Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate (CAS: 52373-72-5 and 60456-21-5)
- Structural Similarity : 0.76 .
- Molecular Formula : C₇H₁₂O₄ (molar mass: 160.16 g/mol).
- Key Differences: Dioxolane vs. Stereochemistry: The (R)- and (S)-enantiomers (CAS: 52373-72-5 and 60456-21-5) highlight chiral applications, unlike the non-chiral lithium compound.
- Applications : Chiral dioxolane esters are used in asymmetric synthesis or as ligands .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Reactivity : The lithium carboxylate’s ionic nature enhances solubility in polar solvents, enabling its use in aqueous or protic media, unlike the hydrophobic ethyl ester .
- Synthetic Utility : Ethyl and methyl esters are precursors for generating carboxylate salts like the lithium derivative, which may serve as intermediates in API synthesis .
- Stability : The spirocyclic dione (CAS: 58093-05-3) exhibits higher electrophilicity due to strained rings, contrasting with the lithium compound’s nucleophilic carboxylate group .
- Commercial Viability : Methyl dioxane-5-carboxylate () is discontinued, suggesting stability or demand challenges, whereas the lithium salt remains available, indicating niche utility .
Biological Activity
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate (Li-DMD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Li-DMD, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of lithium salts with dioxane derivatives. The characterization of Li-DMD typically involves techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
The biological activity of Li-DMD is attributed to its interaction with various molecular targets. Notably, it has been studied for its effects on cell viability, apoptosis induction, and antimicrobial properties. The following sections detail these aspects.
Cell Viability and Cytotoxicity
Li-DMD has shown varying degrees of cytotoxicity across different cell lines. In a study assessing its effects on cancer cell lines, Li-DMD exhibited an IC50 value indicating significant cytotoxicity against certain types of cancer cells. The following table summarizes the IC50 values observed in different studies:
Apoptosis Induction
Li-DMD has been shown to induce apoptosis in cancer cells through various pathways. Flow cytometry analyses have demonstrated that treatment with Li-DMD leads to an increase in Annexin V-positive cells, indicating early apoptosis. The extent of apoptosis varies depending on the concentration and duration of exposure:
This suggests that Li-DMD may activate intrinsic apoptotic pathways by modulating signaling cascades involved in cell survival.
Antimicrobial Activity
Li-DMD has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:
These findings indicate that Li-DMD may serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies
Several studies have explored the biological effects of Li-DMD in more detail:
- Anticancer Activity : A study demonstrated that Li-DMD significantly inhibited the proliferation of HeLa and A549 cells, with comparable efficacy to established chemotherapeutic agents like cisplatin . The selectivity index for these cell lines was notably high, suggesting a favorable therapeutic window.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of Li-DMD to key proteins involved in cancer progression, such as topoisomerase II beta and Gyrase B from E. coli. These interactions suggest that Li-DMD may act as a competitive inhibitor, disrupting essential cellular processes .
Q & A
Basic: What synthetic methodologies are employed to prepare Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate, and how are intermediates characterized?
Answer:
The synthesis typically involves alkylation or esterification of 1,3-dioxane derivatives. For example:
- Step 1: Reacting a 1,3-dioxane precursor (e.g., 5-carboxylic acid derivatives) with lithium hydroxide to form the carboxylate salt.
- Step 2: Introducing methyl groups via alkylation using methyl halides or dimethyl sulfate under anhydrous conditions.
- Intermediate Characterization:
Basic: How is the crystal structure of this compound determined, and what structural parameters are critical?
Answer:
Methodology:
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Key Parameters:
Example Table (from analogous compounds):
| Parameter | Value (Å/°) | Compound Reference |
|---|---|---|
| C5-O1 bond length | 1.430 | 2,2,5-Trimethyl-1,3-dioxane |
| Ring puckering angle | 12.5° | Germacyclohexane derivative |
Advanced: How can researchers resolve contradictions between experimental crystallographic data and computational models (e.g., DFT, MP2) for this compound?
Answer:
Common Contradictions:
- Discrepancies in bond lengths (>0.02 Å) or conformational energies (>1 kcal/mol).
Resolution Strategies:
Validate computational settings: Ensure basis sets (e.g., 6-311+G(d,p)) and solvation models match experimental conditions (e.g., crystal packing effects).
Complementary techniques: Compare with solid-state NMR or Raman spectroscopy (e.g., C-O stretching modes at ~1100 cm⁻¹) to cross-validate vibrational assignments .
Refinement protocols: Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Li⁺···O hydrogen bonds) that DFT may overlook .
Advanced: What experimental approaches optimize reaction conditions for derivatizing this compound into bioactive analogs?
Answer:
Derivatization Strategies:
- Acylation: React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form ester derivatives. Monitor via HPLC-MS for byproduct detection (e.g., hydrolyzed intermediates).
- Hydrazine coupling: Use 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, enabling UV-Vis quantification (λmax ~370 nm) .
Optimization Parameters: - Temperature: Lower temperatures reduce side reactions (e.g., <20°C for acid-sensitive groups).
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for regioselective functionalization .
Basic: How do substituents (e.g., methyl groups) influence the conformational stability of the 1,3-dioxane ring in this compound?
Answer:
Key Findings:
- Methyl groups at C2: Increase ring flattening due to steric hindrance, stabilizing a chair-like conformation with reduced puckering (e.g., compare to unsubstituted 1,3-dioxane).
- Computational evidence: MP2 calculations show a 10-15% decrease in ring puckering energy compared to cyclohexane derivatives.
Experimental Validation: - SC-XRD: Compare torsion angles (e.g., C2-C5-O1-C4) to identify deviations from ideal chair geometry .
Advanced: What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
Answer:
Chiral Resolution Methods:
Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers.
Asymmetric catalysis: Employ chiral ligands (e.g., BINOL) during alkylation to induce enantioselectivity (>90% ee).
Quality Control:
- Polarimetry: Measure specific rotation (e.g., [α]D²⁵ = +15° for R-enantiomer).
- VCD spectroscopy: Validate absolute configuration via comparison with computed spectra .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key Precautions:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of lithium dust or organic vapors.
- Spill management: Neutralize with vermiculite and dispose as hazardous waste (CAS-specific protocols apply) .
Advanced: How can researchers correlate the compound’s spectroscopic signatures (e.g., NMR, IR) with its electronic environment and reactivity?
Answer:
Spectroscopic-Reactivity Correlations:
- ¹³C NMR chemical shifts: Electron-withdrawing groups (e.g., carboxylate) deshield adjacent carbons (e.g., C5 shift from ~70 ppm to ~100 ppm).
- IR carbonyl stretches: Lower wavenumbers (~1600 cm⁻¹) indicate resonance stabilization of the carboxylate anion.
Reactivity Predictors: - Hammett constants (σ): Use substituent parameters to predict nucleophilic attack rates at the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
